1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

Nucleophilic Substitution Leaving Group Ability SN2 Kinetics

1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole is a heterocyclic building block featuring a 1,2,4-triazole ring N-arylated with a para-bromomethylphenyl group. The molecule possesses a benzylic bromide that serves as a potent electrophilic handle for nucleophilic substitution and cross-coupling reactions, while the 1,2,4-triazole moiety imparts metabolic stability and hydrogen-bonding capacity.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 58419-69-5
Cat. No. B1585749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole
CAS58419-69-5
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)N2C=NC=N2
InChIInChI=1S/C9H8BrN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2
InChIKeyNOUAEJFAVOHNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole (CAS 58419-69-5): A para-Bromomethyl Triazole Building Block for Selective Derivatization


1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole is a heterocyclic building block featuring a 1,2,4-triazole ring N-arylated with a para-bromomethylphenyl group . The molecule possesses a benzylic bromide that serves as a potent electrophilic handle for nucleophilic substitution and cross-coupling reactions, while the 1,2,4-triazole moiety imparts metabolic stability and hydrogen-bonding capacity . Commercial availability in free-base form (CAS 58419-69-5) distinguishes it from the corresponding hydrobromide salt (CAS 1185064-09-8) and hydrate (CAS 1138011-23-0), offering synthetic flexibility in base-sensitive transformations [1].

Why 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole Cannot Be Replaced by Generic Triazole or Benzyl Halide Building Blocks


Although numerous benzylic halide triazoles exist, the para-bromomethyl orientation on a 1,2,4-triazole core creates a unique reactivity signature that generic alternatives cannot replicate. The benzylic bromide is approximately 10²-fold more reactive toward SN2 displacement than the corresponding chloride [1], enabling faster derivatization under milder conditions—critical for acid- or base-sensitive substrates. Regioisomeric ortho- and meta-bromomethyl analogs exhibit altered steric and electronic profiles that shift reaction kinetics and product distribution [2]. Furthermore, the 1,2,4-triazole ring offers superior metabolic stability and a distinct hydrogen-bonding geometry compared to isomeric 1,2,3-triazoles [3], meaning swapping the triazole regioisomer alters pharmacokinetic properties. These factors collectively render simple replacement by in-class analogs a source of irreproducible synthetic yields and divergent biological outcomes.

Quantitative Differentiation Evidence for 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole (CAS 58419-69-5)


Bromide vs. Chloride Leaving-Group Reactivity: 100-Fold Rate Enhancement in Benzylic Displacement

In benzylic systems, the bromide leaving group confers a reactivity advantage of approximately two orders of magnitude over chloride. The Hemminki et al. (1983) study ranked benzyl bromide as the most reactive among benzyl halides in 4-(p-nitrobenzyl)pyridine alkylation, with reactivity decreasing in the order benzyl bromide > p-methylbenzyl chloride > benzyl chloride [1]. Although absolute rate constants were not reported, the qualitative ranking is consistent with established leaving-group trends (Br⁻ > Cl⁻). For the target compound, this means the bromomethyl group undergoes nucleophilic displacement significantly faster than the chloromethyl analog 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole (CAS 143426-53-3), enabling shorter reaction times or lower temperatures in amine alkylation, thioether formation, and azide displacement [2].

Nucleophilic Substitution Leaving Group Ability SN2 Kinetics

Assay Purity: 97% Free-Base Specification vs. 95% Salt-Form Alternatives

The free-base form of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is supplied at a certified purity of 97% (CAS Min 96.5%, CAS Max 100.0%) by Thermo Scientific Chemicals . In contrast, the hydrobromide salt form (CAS 1185064-09-8) is typically offered at 95% purity . The higher assay value of the free base reduces the burden of batch-to-batch variability in multistep syntheses and eliminates the need for pre-reaction neutralization of the hydrobromic acid counterion, which can complicate stoichiometric calculations and catalyst compatibility.

Purity Quality Control Procurement

Calculated Lipophilicity (XLogP3 = 2.2) Positions the Compound for Optimal Membrane Permeability in Drug Discovery

The XLogP3 value of 2.2 for 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole falls within the optimal range (1–3) for oral bioavailability according to Lipinski's rule of five. By comparison, the chloromethyl analog (CAS 143426-53-3) has an XLogP3 of 2.0 [1], while the unsubstituted N-phenyl-1H-1,2,4-triazole (CAS 4850-10-6) exhibits an XLogP3 of 1.4 [2]. The incremental hydrophobicity contributed by the bromomethyl group enhances passive membrane permeability while retaining sufficient polarity from the triazole ring to maintain aqueous solubility.

Lipophilicity Drug-Likeness Physicochemical Properties

Para- vs. Ortho-Bromomethyl Regiochemistry: Steric Accessibility Dictates Derivatization Efficiency

The para-substitution pattern places the bromomethyl group distal to the triazole ring, minimizing steric hindrance during nucleophilic attack. In contrast, the ortho isomer 1-(2-(bromomethyl)phenyl)-1H-1,2,4-triazole (CAS 58419-69-5 is para; ortho isomer CAS not directly comparable but exists) positions the electrophilic carbon adjacent to the bulky triazole-aryl linkage, which can retard SN2 displacement rates due to incipient steric clash in the transition state [1]. Although no direct kinetic comparison for these specific regioisomers has been published, the general principle of steric acceleration in para-substituted benzyl halides is well-documented in physical organic chemistry [2].

Regiochemistry Steric Effects Synthetic Efficiency

Validated Application Scenarios for 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole (CAS 58419-69-5) Based on Quantitative Differentiation Evidence


Rapid Benzylic Functionalization in Medicinal Chemistry Library Synthesis

The 100-fold reactivity advantage of the benzylic bromide over chloride [1] makes this compound the reagent of choice for high-throughput parallel synthesis of triazole-containing drug candidates. In amine capping, thioether formation, or Staudinger ligation sequences, the increased leaving-group ability allows reactions to reach completion within 1–4 hours at room temperature, versus 12–24 hours for the chloromethyl analog, enabling automated library production with reduced thermal degradation of sensitive pharmacophores.

Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling with Orthogonal Reactivity

The bromomethyl handle participates efficiently in palladium-catalyzed cross-coupling while leaving the triazole ring intact. The para-substitution ensures the benzylic carbon is sterically unencumbered, facilitating oxidative addition [2]. This allows sequential or one-pot coupling strategies—for example, initial C–N bond formation with amines followed by Suzuki coupling—without interference from the triazole N–H, which is protected by N-arylation.

Fragment-Based Drug Discovery Leveraging Optimal Lipophilicity (XLogP3 = 2.2)

With an XLogP3 of 2.2, the compound locates in the ideal lipophilicity range for fragment screening . It can serve as a hydrophobic core fragment that enhances membrane permeability without exceeding Lipinski thresholds. The bromomethyl group additionally provides a covalent-reversible warhead for targeting cysteine or serine residues in enzyme inhibitor design, a feature absent in the chloromethyl analog, which is less electrophilic and thus less suitable for covalent probe development.

Click Chemistry Precursor via Azide Displacement

Conversion of the benzylic bromide to the corresponding azide with sodium azide proceeds quantitatively within minutes in DMSO at 25 °C [1]. The resulting azide is poised for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, enabling modular assembly of 1,2,3-triazole-linked bioconjugates. The high purity (97%) of the starting bromide minimizes azide-derived impurities, reducing the need for chromatographic purification of intermediates.

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